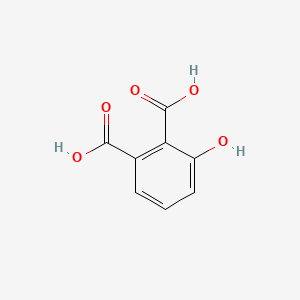

3-Hydroxyphthalic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxyphthalic acid can be synthesized through several methods. One common method involves the reaction of 3-halophthalic acid with an alkali metal bicarbonate in the presence of a phase-transfer catalyst in an inert solvent . Another method includes the heat treatment of 3-bromophthalic acid with caustic alkali in the presence of a copper catalyst . Additionally, 2-oxo-2,5-dihydrofuran can react with pivaloyl chloride in the presence of triethylamine to form an intermediate, which is then treated with maleic anhydride and sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of anhydrous 3-halophthalic acid as a starting material. This compound is reacted with an alkali metal bicarbonate in the presence of a phase-transfer catalyst, which facilitates the reaction in an inert solvent . This method is advantageous for large-scale production due to its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxyphthalic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of phthalic acid.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Phthalic acid.

Reduction: 3-hydroxyphthalic alcohol.

Substitution: Various substituted phthalic acids depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Hydroxyphthalic acid and its derivatives have been investigated for their potential in drug development. Notably, 3-hydroxyphthalic anhydride (3-HPA), a derivative of this compound, has shown promise in various therapeutic areas:

- Antiviral Activity : Research indicates that 3-hydroxyphthalic anhydride-modified proteins can inhibit the entry of human papillomavirus (HPV) into target cells, suggesting its utility as an antiviral agent in topical formulations . This modification enhances the protein's ability to block viral entry without inactivating the virus itself.

- Anticancer Properties : Studies have highlighted the potential of this compound derivatives in developing anticancer drugs. The compound's structural properties allow it to interact with biological systems effectively, leading to cytotoxic effects against cancer cells .

- Antimicrobial Applications : The compound has also been explored for its antimicrobial properties, demonstrating efficacy against various pathogens, which could be beneficial in developing new antibiotics or disinfectants .

Environmental Applications

This compound plays a crucial role in bioremediation efforts aimed at detoxifying contaminated environments:

- Bioremediation Technology : This compound can be utilized as a substrate for microbial degradation processes. Microorganisms capable of metabolizing this compound can help remediate soils and waters contaminated with hazardous organic compounds .

- Microbial Transformation : The metabolic pathways of certain bacteria enable them to transform this compound into less harmful substances, highlighting its potential use in environmental cleanup strategies .

Material Science Applications

In material science, this compound is valued for its contributions to the synthesis of high-performance polymers:

- Polymer Production : The compound serves as a precursor for producing heat-stable resins such as polyesters and polyimides. These materials are essential in applications requiring thermal stability and mechanical strength .

- Coatings and Adhesives : Due to its chemical properties, this compound is used in formulating coatings and adhesives that require durability under extreme conditions.

Case Study 1: Antiviral Efficacy

A study demonstrated that a gel formulation containing 3-hydroxyphthalic anhydride-modified bovine beta-lactoglobulin significantly reduced HPV viral load in cervical tissues when applied intravaginally. This research underscores the potential of this compound derivatives in developing effective antiviral treatments .

Case Study 2: Bioremediation Success

In a bioremediation project targeting phthalate esters in contaminated soils, researchers utilized microbial strains capable of degrading this compound. The results showed a significant reduction in pollutant levels over time, illustrating the compound's role in enhancing biodegradation processes .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agent for HPV | Inhibits viral entry into target cells |

| Anticancer drug development | Cytotoxic effects on cancer cells | |

| Antimicrobial formulations | Effective against various pathogens | |

| Environmental Science | Bioremediation of contaminated sites | Microbial degradation of pollutants |

| Material Science | Production of heat-stable resins | Used in coatings and adhesives |

Mécanisme D'action

The mechanism of action of 3-hydroxyphthalic acid, particularly in its modified forms, involves the interaction with viral proteins. For example, 3-hydroxyphthalic anhydride-modified bovine beta-lactoglobulin binds to the positively charged region in the human papillomavirus L1 protein, blocking the virus from binding to the receptor on the basement membrane in vaginal mucosa . This competitive inhibition prevents the virus from entering the host cell, thereby exerting its antiviral effects.

Comparaison Avec Des Composés Similaires

3-Hydroxyphthalic acid can be compared with other similar compounds, such as:

3,6-Dihydroxyphthalic acid: Contains an additional hydroxyl group, which may alter its reactivity and applications.

4-Hydroxyphthalic acid: The hydroxyl group is positioned differently on the benzene ring, affecting its chemical properties.

3-Methoxyphthalic acid:

This compound is unique due to its specific hydroxyl group positioning, which influences its reactivity and makes it suitable for specific applications in antiviral research and industrial resin production.

Activité Biologique

3-Hydroxyphthalic acid (3-HPA), a derivative of phthalic acid, has garnered attention in various fields due to its biological activities. This article delves into the compound's pharmacological properties, including its antiviral, antimicrobial, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the 3-position of the phthalic acid structure. This modification enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and bioremediation.

Antiviral Activity

One of the most significant biological activities of 3-HPA is its antiviral properties. Research indicates that derivatives of 3-HPA can modify proteins to enhance their antiviral efficacy. For instance, 3-hydroxyphthalic anhydride (3-HP) modified bovine beta-lactoglobulin has been shown to inhibit the entry of human papillomavirus (HPV) into target cells effectively. The modified protein exhibited an IC50 value of 0.59 µg/ml, demonstrating potent anti-HPV activity compared to unmodified proteins .

Case Study: HPV Inhibition

In a study involving rhesus macaques, a vaginal gel containing 3HP-β-LG was administered intravaginally. Results showed a significant reduction in HPV viral load in the cervical region, suggesting that 3-HPA can be utilized in developing topical treatments for HPV infections .

Antimicrobial Properties

3-HPA also exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results in inhibiting microbial growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Research Findings on Antimicrobial Activity

A study highlighted that 3-hydroxyphthalic anhydride-modified proteins could enhance antimicrobial activity compared to their native forms. This modification increases the net negative charge on the proteins, which may facilitate better interaction with microbial membranes .

Applications in Bioremediation

The environmental implications of 3-HPA are notable as well, particularly in bioremediation efforts. The compound has been employed in studies focusing on the degradation of environmental pollutants. Microorganisms capable of degrading phthalate esters have been identified, showcasing the potential for using 3-HPA in cleaning contaminated sites.

Bioremediation Case Study

Research conducted on soil contaminated with phthalate esters demonstrated that certain bacterial strains could utilize 3-HPA as a carbon source, effectively breaking down hazardous compounds into less harmful substances . This approach highlights the dual role of 3-HPA as both a pollutant and a substrate for bioremediation.

Summary of Biological Activities

| Biological Activity | Details |

|---|---|

| Antiviral | Effective against HPV; modified proteins show significant inhibitory effects (IC50 = 0.59 µg/ml) |

| Antimicrobial | Disrupts microbial membranes; enhanced activity through chemical modification |

| Bioremediation | Utilized by bacteria for degradation of phthalate esters; effective in cleaning contaminated environments |

Propriétés

IUPAC Name |

3-hydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOZFHYBCRUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208848 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-97-8 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LUD5V352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Hydroxyphthalic acid is produced as a secondary metabolite by certain fungi, notably Penicillium islandicum. During its growth, P. islandicum causes a significant drop in the culture medium's pH, reaching its most acidic point when anthraquinone pigments are formed. [, ] This observation led to the discovery of this compound in the culture medium, suggesting a link between the acid and pigment biosynthesis. [, ]

A: this compound is suggested to be an intermediate in the biosynthesis of anthraquinone pigments in P. islandicum. [] This is supported by the observation that a UV-mutant strain of P. islandicum produces larger quantities of this compound compared to the wild-type strain. [] Additionally, labeled acetate can be incorporated into this compound, aligning with the acetate theory of biosynthesis. []

A: this compound can be synthesized through various methods. One approach involves a Diels-Alder reaction using starting materials like 3-methoxy-2-pyrone or furan derivatives. [, ] Another method utilizes anhydrous 3-halophthalic acid reacted with an alkali metal bicarbonate in the presence of a phase-transfer catalyst and an inert solvent. []

A: Yes, this compound shows potential as a tracer for diesel engine emissions. [] A study using liquid chromatography-mass spectrometry demonstrated its presence in particulate matter from diesel engines. [] This finding suggests its potential utility in environmental monitoring and source apportionment studies.

A: Various methods are used to analyze this compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identification and quantification in complex mixtures like atmospheric aerosols and vehicular emissions. [] This method offers high sensitivity and selectivity for analyzing trace amounts of the compound. []

A: While the provided research doesn't directly address the environmental fate of this compound, its presence in diesel engine emissions suggests potential release into the environment. [] Further studies are needed to understand its degradation pathways, persistence, and potential impact on ecosystems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.